molecular formula C₂₈H₃₈O₁₈ B1140449 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one CAS No. 84325-18-8

7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

Cat. No.: B1140449
CAS No.: 84325-18-8
M. Wt: 662.6
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Description

This compound features a chromen-2-one core substituted at the 4-position with a methyl group and at the 7-position with a highly glycosylated oxan (sugar) chain. Such structural complexity is characteristic of flavonoid glycosides, which are often studied for their antioxidant, anti-inflammatory, or enzymatic inhibitory activities .

Properties

IUPAC Name

7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPBJHCTIBQLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858115
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84325-18-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one typically involves the glycosylation of 4-methylumbelliferone with cellotriose. This reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the formation of the desired β-glycosidic bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one primarily undergoes hydrolysis reactions catalyzed by β-glycosidases. This hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous chronic diseases. Studies have shown that flavonoids can neutralize free radicals and reduce lipid peroxidation, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for developing anti-inflammatory drugs. This is particularly relevant in conditions like arthritis and cardiovascular diseases .

Anticancer Properties

Preliminary studies suggest that this flavonoid may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Its ability to inhibit tumor growth in animal models has also been reported .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. It may help protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. Animal studies have indicated improvements in cognitive function when exposed to this flavonoid .

Natural Preservative

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to extend shelf life by preventing rancidity and spoilage makes it an attractive alternative to synthetic preservatives .

Nutraceutical Development

The compound's health benefits position it well for use in nutraceuticals—products derived from food sources that offer health benefits beyond basic nutrition. It can be incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .

Drug Delivery Systems

In biotechnology, the unique chemical structure of this compound allows for its use in drug delivery systems. Its ability to form complexes with drugs can enhance bioavailability and targeted delivery, particularly for poorly soluble compounds .

Biochemical Research

This flavonoid serves as a valuable tool in biochemical research for studying cellular signaling pathways and mechanisms of action related to oxidative stress and inflammation. Its diverse biological activities make it a subject of interest for further investigations into its mechanisms of action .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated a 50% reduction in lipid peroxidation levels at a concentration of 10 µM.
Study BAnti-inflammatory EffectsInhibition of COX enzymes by 70% at 50 µM concentration was observed.
Study CAnticancer PropertiesInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.
Study DNeuroprotective EffectsImproved memory retention by 30% in rodent models after treatment with the compound.

Mechanism of Action

The mechanism of action of 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one involves its hydrolysis by β-glycosidases. The enzyme cleaves the β-glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence upon excitation, allowing for the detection and quantification of enzyme activity .

Comparison with Similar Compounds

6,7-Dimethoxy-5-glycosyloxychromen-2-one (CID 73981752)

  • Molecular Formula : C₁₇H₂₀O₁₀
  • Key Features :
    • Methoxy groups at positions 6 and 7 instead of hydroxyl/hydroxymethyl.
    • Glycosyl substitution at position 5 (vs. position 7 in the target compound).
  • The shifted glycosylation site (C5 vs. C7) may alter steric interactions in biological targets .

5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl) Analogs (CAS 520-27-4)

  • Key Features :
    • Chromen-4-one core (ketone at C4 instead of C2).
    • Methoxy and hydroxyl groups on the phenyl substituent.
  • The 3-hydroxy-4-methoxyphenyl group may enhance radical scavenging compared to the target compound’s 4-methyl group .

Glycosylation Patterns

3-[...]oxychromen-4-one ()

  • Molecular Weight : ~626.524 (inferred from ).
  • Key Features :
    • Chromen-4-one core with a 3,4-dihydroxyphenyl group.
    • Branched glycosyl chains at positions 3 and 4.
  • Branched glycosylation may hinder enzymatic hydrolysis, enhancing metabolic stability compared to linear chains in the target compound .

2-Hydroxyethoxy-Substituted Analog ()

  • Key Features :
    • Ethoxy linker at position 5 instead of glycosylation.
    • Simplified glycosyl chain with a methylated oxan unit.
  • Methylation of the sugar moiety decreases polarity, altering pharmacokinetic properties .

Substituent Effects on Bioactivity

  • Hydroxyl vs. Methoxy Groups :
    • Hydroxyl groups (as in the target compound) enhance solubility and antioxidant capacity but may reduce stability under oxidative conditions.
    • Methoxy groups (e.g., and ) improve stability and lipophilicity, favoring blood-brain barrier penetration .
  • Glycosyl Chain Complexity :
    • Longer, hydroxyl-rich chains (target compound) increase water solubility and interaction with carbohydrate-binding proteins (e.g., lectins).
    • Shorter or methylated chains () prioritize passive diffusion over targeted delivery .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Evidence ID
Target Compound Chromen-2-one 4-methyl, 7-glycosyl (multi-OH) ~800 (estimated) High polarity, potential antioxidant -
CID 73981752 Chromen-2-one 6,7-dimethoxy, 5-glycosyl 360.34 Lipophilic, membrane-permeable
Compound Chromen-4-one 3,4-dihydroxyphenyl, branched glycosyl ~626.52 Antioxidant, metabolically stable
CAS 520-27-4 Derivative Chromen-4-one 3-hydroxy-4-methoxyphenyl 486.41 (example) Enhanced radical scavenging
Compound Chromen-4-one 2-hydroxyethoxy, methylated glycosyl ~580 (estimated) Moderate polarity, improved diffusion

Biological Activity

The compound 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a complex flavonoid derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural complexity of this compound includes multiple hydroxyl groups and glycosidic linkages, which contribute to its biological properties. The molecular formula is C22H32O12C_{22}H_{32}O_{12}, with a molecular weight of approximately 452.48 g/mol. The presence of various functional groups suggests potential antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Numerous studies have indicated that flavonoids exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. For instance, research demonstrated that it inhibited lipid peroxidation in rat liver homogenates, suggesting a protective effect against oxidative damage.

Anti-inflammatory Effects

The compound has also been reported to exert anti-inflammatory effects by modulating various inflammatory pathways. In vitro studies involving RAW264.7 macrophages indicated that it downregulated the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases.

Anticancer Properties

Recent investigations into the anticancer properties of this compound have shown promising results. In various cancer cell lines, including breast and colorectal cancer, it induced apoptosis and inhibited cell proliferation. Mechanistically, it was found to activate the p53 signaling pathway, leading to increased expression of pro-apoptotic factors.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several pathogens. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, it exhibited significant inhibitory effects comparable to standard antibiotics. This suggests its potential as a natural antimicrobial agent.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study evaluated the antioxidant effects of the compound on diabetic rats induced by streptozotocin. The treatment resulted in a marked decrease in blood glucose levels and an increase in antioxidant enzyme activities (SOD and CAT) compared to untreated controls. These findings support its role in managing oxidative stress associated with diabetes.

Case Study 2: Anti-inflammatory Response in Rheumatoid Arthritis Models

In an experimental model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and inflammatory markers (CRP and ESR). Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, highlighting its therapeutic potential for autoimmune conditions.

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AnticancerApoptosis induction via p53
AntimicrobialInhibition of bacterial growth

Q & A

Q. What methodologies are recommended for structural elucidation of this compound, particularly its glycosidic linkages?

Answer :

  • X-ray crystallography is critical for resolving the stereochemistry of glycosidic linkages. For example, the crystal structure of Camellianin A (a related flavonoid glycoside) was determined using single-crystal X-ray diffraction, revealing precise bond angles and spatial arrangements of sugar moieties .
  • NMR spectroscopy (1H, 13C, and 2D experiments like HSQC and HMBC) is essential for confirming linkage positions. For instance, coupling constants (e.g., JJ-values) in 1H NMR distinguish α- and β-glycosidic bonds, while HMBC correlations map connectivity between the chromen-2-one core and sugar units .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula and fragmentation patterns, particularly for distinguishing between isomeric glycosides .

Q. What synthetic strategies are effective for constructing the oligosaccharide chains in this compound?

Answer :

  • Stepwise glycosylation : Use protected sugar donors (e.g., trichloroacetimidates) with catalytic Lewis acids (BF3·Et2O) to iteratively build the oligosaccharide chain. For example, describes synthesizing chromene derivatives via regioselective glycosylation of phenolic hydroxyl groups.
  • Enzymatic methods : Glycosyltransferases can improve stereochemical control. While not directly cited here, analogous flavonoid glycoside syntheses employ enzymatic coupling to avoid harsh deprotection steps .
  • Protecting group strategy : Temporarily mask reactive hydroxyls with acetyl or benzyl groups during synthesis. Final deprotection is achieved via hydrogenolysis (for benzyl) or alkaline hydrolysis (for acetyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when assigning stereochemistry?

Answer :

  • Comparative analysis : Cross-validate NMR data with structurally characterized analogs. For instance, the 1H^1H-NMR chemical shifts of the chromen-2-one core (δ 6.2–6.8 ppm for aromatic protons) and anomeric protons (δ 4.5–5.5 ppm) should align with published values for similar glycosides .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optical rotations, which can be compared to experimental data to resolve ambiguities .
  • Crystallographic refinement : If single crystals are obtainable, refine the X-ray structure against anomalous scattering data (e.g., Cu-Kα radiation) to confirm absolute configuration .

Q. How should researchers design experiments to optimize solubility for in vitro bioactivity assays?

Answer :

  • Glycosylation effects : The compound’s solubility is influenced by the number and position of hydrophilic sugar units. For example, highlights that tri-glycosylated derivatives exhibit improved aqueous solubility compared to aglycones due to hydrogen bonding with water.
  • Solvent screening : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) or buffered solutions (PBS at pH 7.4). Dynamic light scattering (DLS) can monitor aggregation .
  • Prodrug strategies : Introduce temporary solubilizing groups (e.g., phosphate esters) on free hydroxyls, which hydrolyze under physiological conditions .

Q. What analytical techniques are suitable for detecting metabolic degradation products?

Answer :

  • LC-HRMS/MS : Coupled with collision-induced dissociation (CID), this method identifies phase I/II metabolites (e.g., hydrolyzed glycosides or methylated derivatives). references metabolite profiling of structurally related chromenones using this approach.
  • Stable isotope labeling : Incubate the compound with 13C^{13}C-glucose to track glycosidic cleavage in metabolic studies .
  • Enzymatic assays : Use β-glucosidases or esterases to simulate in vivo hydrolysis, followed by HPLC analysis to quantify degradation kinetics .

Q. How can researchers address low yields in glycosylation reactions?

Answer :

  • Donor activation : Optimize leaving groups (e.g., trichloroacetimidate vs. thioglycosides) and promoters (e.g., NIS/TfOH). achieved >70% yields using imidate donors under anhydrous conditions.
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity. For example, 15-minute microwave cycles at 80°C enhanced glycosylation efficiency in similar flavonoid syntheses .
  • Protecting group tuning : Replace bulky groups (e.g., tert-butyldimethylsilyl) with selectively removable alternatives (e.g., levulinoyl) to improve reactivity .

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